molecular formula C19H16Cl3FN2O2 B3993782 N-(3-chloro-4-fluorophenyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide

N-(3-chloro-4-fluorophenyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide

Cat. No.: B3993782
M. Wt: 429.7 g/mol
InChI Key: AINHSWCDXRZDHO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide typically involves a multi-step process:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using 2,4-dichlorobenzoyl chloride and a suitable base such as triethylamine.

    Attachment of the Phenyl Group: The 3-chloro-4-fluorophenyl group is attached through a nucleophilic substitution reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and reaction time are optimized.

    Scale-Up Processes: Techniques such as continuous flow chemistry may be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new halogenated derivatives or other substituted products.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.

    Biological Studies: It is used in research to understand its interactions with biological systems and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.

    Inhibiting Enzymes: Blocking the activity of enzymes critical for certain biochemical processes.

    Altering Cellular Pathways: Affecting cellular pathways that regulate various physiological functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide: shares similarities with other piperidine derivatives such as:

Uniqueness

  • Halogenation Pattern : The specific arrangement of halogen atoms in this compound contributes to its unique chemical properties and potential applications.
  • Pharmacological Potential : Its distinct structure may result in unique interactions with biological targets, making it a valuable compound for drug development.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl3FN2O2/c20-12-1-3-14(15(21)9-12)19(27)25-7-5-11(6-8-25)18(26)24-13-2-4-17(23)16(22)10-13/h1-4,9-11H,5-8H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINHSWCDXRZDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-fluorophenyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide
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N-(3-chloro-4-fluorophenyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide
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N-(3-chloro-4-fluorophenyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide
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N-(3-chloro-4-fluorophenyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide
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N-(3-chloro-4-fluorophenyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide
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N-(3-chloro-4-fluorophenyl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide

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